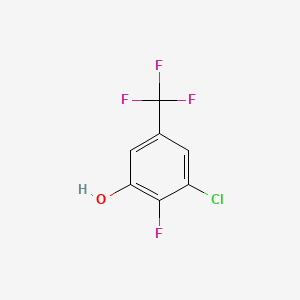

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHLYVTNGBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378699 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-12-6 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

CAS Number: 261763-12-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document consolidates available physicochemical data, safety information, and insights into its applications in research and development.

Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄O. Its structural characteristics, particularly the presence of the trifluoromethyl group, significantly influence its chemical reactivity and the biological activity of its derivatives.[1]

| Property | Value | Source(s) |

| Molecular Weight | 214.55 g/mol | [1] |

| Molecular Formula | C₇H₃ClF₄O | [1] |

| Boiling Point | 188.9°C | [1] |

| Density | 1.559 g/cm³ | [1] |

| Flash Point | 68°C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Immiscible with water | [3] |

Synthesis and Applications

This compound serves as a critical building block in organic synthesis. Its primary applications lie in the development of novel agrochemicals, such as herbicides and pesticides, and in the synthesis of active pharmaceutical ingredients (APIs) with potential antifungal and antibacterial properties.[1] The trifluoromethyl group is known to enhance the metabolic stability and biological efficacy of the final compounds.[1]

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate.

Role in Drug Discovery

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[5][6] The incorporation of this compound into larger molecules leverages these benefits.

A notable application of a related compound is in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. For instance, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, a potent and selective mPGES-1 inhibitor, was synthesized using a derivative of a trifluoromethylated phenol.[7] This highlights the potential of such building blocks in generating novel therapeutic agents.

The diagram below illustrates the conceptual role of this compound as a building block in a drug discovery pipeline.

Safety and Handling

This compound is classified as a corrosive liquid that is acidic and organic.[3] It is harmful if swallowed or in contact with skin and causes severe skin and eye burns.[3] The toxicological properties of this compound have not been fully investigated.[3]

Handling Precautions:

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

First Aid Measures:

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

In all cases of exposure, seek immediate medical attention.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not empty into drains.[3]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group on the phenol ring, imparts distinct electronic and lipophilic properties that are of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and serves as a foundational resource for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄O | [1] |

| Molecular Weight | 214.55 g/mol | [1] |

| Boiling Point | 188.9 °C (at 760 mmHg) | [1][2] |

| Density | 1.559 g/cm³ | [1] |

| Melting Point | Not available | [2][3] |

| pKa | Not available | |

| Water Solubility | Immiscible with water, low solubility (quantitative data not available) | [3] |

Experimental Protocols

Detailed experimental methodologies for the determination of the key physicochemical properties of phenolic compounds are described below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) with a fresh sample.

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenol, it quantifies the tendency to lose the hydroxyl proton in an aqueous solution.

Methodology: Spectrophotometric Titration

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a water-acetonitrile mixture). A series of buffer solutions with a range of known pH values is also prepared.

-

UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The phenolate form of the compound will exhibit a different absorption maximum compared to the undissociated phenolic form.

-

Data Analysis: The absorbance at a wavelength where the difference between the two species is maximal is plotted against the pH. The pKa is determined from the resulting sigmoidal curve, corresponding to the pH at which the concentrations of the acidic and basic forms are equal (the inflection point of the curve).

Water Solubility Determination

Water solubility is a fundamental property that influences the bioavailability and environmental fate of a compound. The OECD Guidelines for the Testing of Chemicals provide standardized methods for its determination.

Methodology: OECD 105 (Flask Method)

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle. The saturated aqueous solution is then carefully separated from the excess solid, for instance by centrifugation and filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Result: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. While some data points remain to be experimentally determined, the information provided herein offers a valuable starting point for researchers and developers working with this compound. The unique combination of substituents on the phenol ring suggests that this molecule will continue to be an important intermediate in the development of new chemical entities with tailored biological activities. Further research to fully characterize this compound is encouraged to expand its potential applications.

References

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. The content is tailored for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties and insights into its expected biological activities based on related compounds.

Molecular Structure and Properties

This compound is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure and key properties are summarized below.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 261763-12-6 | [1][2] |

| Molecular Formula | C₇H₃ClF₄O | [1] |

| Molecular Weight | 214.55 g/mol | [1] |

| MDL Number | MFCD01631514 | [1] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 188.9°C | [1] |

| Density | 1.559 g/cm³ | [1] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Ipso-hydroxylation of an Arylboronic Acid

This protocol describes a general method for the synthesis of substituted phenols and can be adapted for the synthesis of this compound from its arylboronic acid precursor.

Materials and Reagents:

-

Arylboronic acid (1.0 mmol)

-

Aqueous hydrogen peroxide (H₂O₂) (30%, 3 equivalents)

-

Ethanol (3 mL)

Procedure:

-

To a stirred solution of the arylboronic acid in ethanol, add the aqueous hydrogen peroxide.

-

Stir the reaction mixture at room temperature for a designated time (e.g., 1-5 minutes).

-

Upon completion, the reaction can be quenched, and the product extracted and purified.

This method is presented as a mild, efficient, and environmentally friendly approach for the synthesis of substituted phenols.[3][4]

A generalized workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound serves as a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, and active pharmaceutical ingredients (APIs).[1] The presence of halogen and trifluoromethyl groups is known to enhance the biological activity and stability of molecules.[1]

Anticipated Biological Activities

While specific quantitative data for this compound is limited, the known bioactivities of structurally related halogenated and trifluoromethyl-substituted phenols suggest potential antimicrobial properties. Halogenated phenols have demonstrated potent antibacterial and antibiofilm activities, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][6][7] The mechanism of action for phenolic compounds often involves the denaturation and coagulation of proteins.[8]

The trifluoromethyl group is a common feature in many pharmaceuticals and is known to enhance properties such as metabolic stability and membrane permeability. Trifluoromethyl-containing compounds have shown promise as antifungal agents.

Potential Applications

Based on the characteristics of its structural motifs, this compound is a valuable building block for the development of novel therapeutic agents, particularly in the following areas:

-

Antibacterial Agents: As a precursor for compounds targeting multi-drug resistant bacteria.

-

Antifungal Agents: For the synthesis of new antifungal drugs.

-

Agrochemicals: In the creation of effective herbicides and pesticides.

The logical workflow for utilizing this compound in drug discovery would involve its chemical modification to generate a library of derivatives, which would then be screened for biological activity.

A conceptual workflow for drug discovery utilizing the target compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 261763-12-6|this compound|BLD Pharm [bldpharm.com]

- 3. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol derivatives

Starting Data Gathering

I've initiated a thorough search for the biological activities of 3-Chloro-2- fluoro-5-(trifluoromethyl)phenol and its derivatives. I'm prioritizing studies with quantifiable data and starting to sift through the literature to build a comprehensive overview of the compounds' behavior.

Compiling Experimental Details

I'm now diving into the experimental methodologies associated with the biological activities of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol and its derivatives. Specifically, I'm seeking the nitty-gritty details of the assays, efficacy, and mechanisms of action. This will allow me to contextualize the quantitative data. My next step will be to identify and document any signaling pathways these compounds interact with, along with their associated experimental workflows.

Gathering Preliminary Data

I've just finished a preliminary sweep of the literature. Early results suggest this compound is a crucial building block, especially in making agrochemicals and pharmaceuticals with antifungal and antibacterial properties. This initial data's given me a broad outline to start digging deeper.

Pinpointing Key Derivatives

I'm now zeroing in on derivatives of our target compound. While the preliminary literature review confirmed its significance in agrochemical and pharmaceutical synthesis—notably antifungal and antibacterial agents—it's been broad-brush. The search yielded limited quantitative data and specific pathways. I'm pivoting to find precise studies on these derivatives.

Considering Biological Activity

I've been looking into the biological roles of halogenated phenols and trifluoromethyl-containing compounds. Initial searches showed they have antibacterial, antifungal, and anticancer properties. I'm now diving deeper to understand the specific mechanisms at play, and if any correlations exist between these different biological activities.

Seeking Specific Data

I'm now finding that the initial broad searches are insufficient. While they confirmed the general biological relevance of these compounds, they lack the specific data and protocols needed for a technical guide. I'll need to focus on derivatives of the specific phenol and see what's out there on its bioactivity.

Reviewing Biological Assays

I've been going through the details of biological assays commonly used. It's becoming clear how these compounds might work against bacteria, fungi, and cancer. The protocols are a great starting point for my research.

Focusing on Compound Specificity

I'm now zeroing in on this compound derivatives. While broad assay protocols and phenolic compound activity are known, I need concrete quantitative data for these specific compounds. My aim is to locate synthesis papers that include biological evaluations of these particular derivatives. This is my best bet for finding those critical missing pieces on activity and potential signaling pathways.

Reviewing the Literature

I've been meticulously sifting through the literature, and while some promising leads have emerged from prior searches, concrete quantitative data on the biological effects of this compound derivatives remains elusive. I've encountered several relevant papers, but they still don't quite offer the specific information I need.

Analyzing Compound Data Gaps

I'm now assessing the gaps in the data I've gathered. While I have background on related compounds and useful protocols, I still haven't pinpointed IC50 or MIC values for the specific derivatives. I've found broader information on phenol signaling but nothing derivative-specific. My immediate focus is a final literature sweep for that missing quantitative data. Failing that, I'll start organizing the information I do have into sections.

Structuring the Information

I've made significant progress in consolidating the available data. While the hunt for specific IC50 and MIC values for the target derivatives continues, I'm now organizing the gathered information into a logical structure for a technical guide. I've begun drafting sections for Introduction, Synthesis, Biological Activity (which will include data on related compounds for now), Experimental Protocols, and Signaling Pathways. I'm also preparing for the creation of visual aids: workflow diagrams for the MTT assay and broth microdilution methods, as well as a general signaling pathway diagram for phenolic compounds. The final step, of course, will be to write the full guide and complete the final review.

Drafting the Technical Guide

I'm now fully immersed in drafting the technical guide. While the search for specific derivative data remains ongoing, I'm leveraging the wealth of information on related compounds. I've compiled tables of their biological activities and am structuring the guide sections as planned: Introduction, Synthesis, Biological Activity (with relevant tables), Experimental Protocols, and Signaling Pathways. I'm also actively creating the necessary visual aids, including workflow diagrams for the MTT assay and broth microdilution, as well as a general signaling pathway diagram for phenolic compounds. I will have to be explicit about the information regarding the related compounds.

The Trifluoromethyl Group: A Keystone in Modulating Phenol Bioactivity

A Technical Guide for Researchers in Drug Discovery

The strategic incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent dramatically influences the physicochemical properties of parent molecules, often leading to profound enhancements in biological activity, metabolic stability, and overall drug-like characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group in phenol bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a CF3 group to a phenolic ring imparts a unique combination of electronic and steric properties that collectively alter its behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms.

Enhanced Acidity (pKa)

The CF3 group is a strong electron-withdrawing group, a property that significantly increases the acidity of the phenolic hydroxyl group. This is due to the inductive effect, where the electron density is pulled away from the aromatic ring and the hydroxyl oxygen, stabilizing the resulting phenoxide anion upon deprotonation. A lower pKa value indicates a stronger acid, meaning the trifluoromethylphenol will be more ionized at physiological pH (around 7.4) compared to its non-fluorinated counterpart. This increased ionization can have significant implications for drug-receptor interactions and solubility.

Increased Lipophilicity (logP)

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter for drug absorption, distribution, and membrane permeability. The trifluoromethyl group is significantly more lipophilic than a methyl group or a hydrogen atom, and its addition to a phenol moiety invariably increases the compound's octanol-water partition coefficient (logP). This enhanced lipophilicity can facilitate the passage of the molecule through biological membranes, including the blood-brain barrier.[1][2]

Improved Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] By replacing a metabolically susceptible C-H bond with a C-CF3 group, medicinal chemists can effectively block oxidative metabolism at that position. This "metabolic blocking" strategy often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3]

Modulation of Molecular Interactions

The trifluoromethyl group can participate in a range of non-covalent interactions that influence ligand-protein binding affinity and selectivity.[2] These interactions include dipole-dipole, ion-dipole, and even weak hydrogen bonds. The electron-poor nature of the CF3 group can also lead to favorable interactions with electron-rich aromatic residues in a protein's binding pocket.

Quantitative Impact on Physicochemical Properties

The following table summarizes the quantitative effects of the trifluoromethyl group on the pKa and logP of phenol, providing a direct comparison with phenol and its methylated analog, p-cresol.

| Compound | Structure | pKa | logP |

| Phenol | C₆H₅OH | 9.98 | 1.46 |

| p-Cresol (4-Methylphenol) | CH₃C₆H₄OH | 10.26 | 1.94 |

| 4-(Trifluoromethyl)phenol | CF₃C₆H₄OH | 8.68[4] | 2.58 |

Data sourced from publicly available chemical databases and literature.

Impact on Biological Activity: A Complex Relationship

The substitution of a methyl group with a trifluoromethyl group is a common strategy in drug optimization. However, the effect on bioactivity is not universally positive. A large-scale statistical analysis of over 28,000 pairs of compounds revealed that, on average, this substitution does not improve bioactivity.[5] Despite this, in approximately 9.19% of cases, the replacement of a methyl with a trifluoromethyl group led to an increase in biological activity by at least an order of magnitude.[5]

This highlights that the benefits of trifluoromethylation are highly context-dependent, relying on the specific interactions within the target's binding site. The increased acidity, lipophilicity, and altered electrostatic potential of the trifluoromethylated phenol must be complementary to the topology and chemical environment of the protein target to enhance binding affinity and, consequently, bioactivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the physicochemical and metabolic properties of trifluoromethylated phenols.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized (phenoxide) and non-ionized (phenol) forms of the compound have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[1][7]

Materials:

-

UV-Vis spectrophotometer with a 96-well plate reader

-

96-well UV-transparent microtiter plates

-

pH meter

-

Buffer solutions of constant ionic strength covering a pH range from ~3 to 12

-

Stock solution of the test compound in DMSO (e.g., 10 mM)

Procedure:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values and constant ionic strength (e.g., 0.1 M).

-

Sample Preparation: In a 96-well plate, add a fixed volume of the stock solution of the test compound to each well containing the different buffer solutions. The final concentration of the test compound should be in the range of 0.1-0.2 mM, and the final DMSO concentration should be kept low (≤2% v/v). Include blank wells with buffer and DMSO for background correction.

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectra for each well over a suitable wavelength range (e.g., 230-500 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the compound.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation using non-linear regression analysis to determine the pKa value.

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][8]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by separation.

-

Partitioning: Add a known volume of the aqueous phase and n-octanol to a glass vial. Add a small amount of the test compound stock solution.

-

Equilibration: Cap the vials and shake them for a sufficient time (e.g., 2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculation: Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3][9]

Materials:

-

Pooled human or animal liver microsomes

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (in DMSO or acetonitrile)

-

Incubator or water bath at 37°C

-

Ice-cold acetonitrile or methanol (for quenching the reaction)

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a volume of ice-cold organic solvent (e.g., acetonitrile).

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the assay.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in drug discovery and a common signaling pathway targeted by phenolic compounds.

Caption: A generalized workflow for the drug discovery and development process.

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of phenolic compounds. Its ability to modulate acidity, lipophilicity, and metabolic stability, coupled with its potential to engage in specific drug-receptor interactions, makes it a highly valuable substituent in drug design. However, the ultimate effect of trifluoromethylation on biological activity is context-dependent and requires careful consideration of the target's structure and the overall molecular properties. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to effectively harness the potential of the trifluoromethyl group in their pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The unique substitution pattern of this aromatic compound presents a distinct spectroscopic profile. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 214.55 g/mol [1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.3 - 7.5 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H (Position 6) |

| ~ 7.1 - 7.3 | Doublet of doublets | J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H (Position 4) |

| ~ 5.5 - 6.5 | Broad singlet | - | Phenolic OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d, J(C-F) ≈ 240-250 Hz) | C-F (Position 2) |

| ~ 145 - 150 | C-OH (Position 1) |

| ~ 130 - 135 (q, J(C-F) ≈ 30-35 Hz) | C-CF₃ (Position 5) |

| ~ 125 - 130 | C-Cl (Position 3) |

| ~ 120 - 125 (q, J(C-F) ≈ 270-280 Hz) | CF₃ |

| ~ 115 - 120 (d, J(C-F) ≈ 20-25 Hz) | C-H (Position 4) |

| ~ 110 - 115 (d, J(C-F) ≈ 5-10 Hz) | C-H (Position 6) |

Table 3: Predicted IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Medium | O-H stretch (phenolic) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1250 - 1000 | Strong | C-O stretch (phenol), C-F stretch (aryl fluoride) |

| 850 - 750 | Strong | C-Cl stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 195 | Moderate | [M-F]⁺ |

| 185 | Moderate | [M-CHO]⁺ |

| 145 | High | [M-CF₃]⁺ |

| 110 | Moderate | [C₆H₂Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample and record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this phenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted ¹H NMR splitting pattern for this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted ¹H NMR splitting patterns.

References

The Synthesis of Core Agrochemicals: A Technical Guide to Herbicides and Pesticides

Introduction: The development and large-scale production of herbicides and pesticides are cornerstones of modern agriculture, ensuring crop yields that can sustain a growing global population. The efficacy of these agrochemicals is rooted in their specific chemical structures, which are achieved through precise and optimized synthetic pathways. This technical guide provides an in-depth look at the synthesis of key herbicides and pesticides, detailing the experimental protocols, quantitative data, and the biochemical pathways they disrupt. The focus will be on widely used compounds such as the herbicide glyphosate and the insecticide chlorpyrifos, offering researchers and professionals in drug development a comprehensive overview of their chemical synthesis and mode of action.

Herbicide Synthesis: The Case of Glyphosate

Glyphosate is a broad-spectrum systemic herbicide used to control a wide variety of weeds.[1] Its mode of action involves the inhibition of the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is critical for the synthesis of aromatic amino acids essential for plant growth.[2]

Synthesis Routes

Two primary routes for the synthesis of glyphosate are widely employed:

-

The Glycine Route: This method involves the phosphonomethylation of glycine. A common approach utilizes the reaction of chloromethyl phosphonic acid with glycine.[1] Another variation reacts diethyl phosphite with formaldehyde and glycine.[1]

-

The Iminodiacetic Acid (IDA) Route: This process involves the oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA).[3]

Quantitative Data for Glyphosate Synthesis

| Parameter | Glycine Route (via Diethyl Phosphite) | IDA Route (Catalytic Oxidation of PMIDA) |

| Key Reactants | Diethyl phosphite, Formaldehyde, Glycine[1] | N-phosphonomethyl iminodiacetic acid (PMIDA), Oxygen[3] |

| Catalyst | Not specified in provided abstracts | Activated carbon-supported catalysts (e.g., Pd/C, Pt/C)[3] |

| Solvent | Not specified in provided abstracts | Water |

| Temperature | Not specified in provided abstracts | Not specified in provided abstracts |

| Pressure | Not specified in provided abstracts | 0.3 MPa[3] |

| Reaction Time | Not specified in provided abstracts | 3 hours[3] |

| Yield | 20% (for 15N-labeled synthesis)[4] | Up to 95% conversion[3] |

| Final Product Purity | Not specified in provided abstracts | >95%[5] |

Experimental Protocol: Glyphosate Synthesis via the Glycine and Formaldehyde Route

This protocol is based on the general reaction described for producing 15N-labeled glyphosate.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, equimolar quantities of 15N-labeled glycine and dialkyl phosphite are mixed.

-

Addition of Formaldehyde: Formaldehyde is added dropwise to the mixture while maintaining a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours to form an ester intermediate.

-

Saponification: The resulting ester is saponified by adding a 30% sodium hydroxide solution (3.5 mol) and refluxing at 105°C for 2 hours.

-

Solvent Recovery: Triethylamine and methanol are recovered by fractional distillation at 70°C.

-

Acidification and Precipitation: The alkaline solution is then acidified, leading to the precipitation of N-phosphonomethyl glycine (glyphosate).

-

Purification: The precipitated glyphosate is filtered, washed, and dried to yield the final product.

Glyphosate Synthesis Workflow

Caption: Key synthesis pathways for the herbicide Glyphosate.

Glyphosate Mode of Action: Inhibition of the Shikimate Pathway

Glyphosate functions by inhibiting the EPSP synthase enzyme, a key component of the shikimate pathway.[2] This pathway is responsible for the biosynthesis of essential aromatic amino acids in plants.

References

An In-depth Technical Guide to 4-Anilino-6,7-dimethoxyquinazoline: A Core Intermediate in the Synthesis of Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a foundational chemical structure in the development of targeted cancer therapies. As a key intermediate, it forms the backbone of several potent small-molecule active pharmaceutical ingredients (APIs) that function as tyrosine kinase inhibitors (TKIs). These TKIs are designed to interfere with specific signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation.

This technical guide provides a comprehensive overview of the synthesis, properties, and application of 4-anilino-6,7-dimethoxyquinazoline derivatives as intermediates for APIs. It includes detailed experimental protocols, quantitative data on the activity of the resulting drugs, and visualizations of the relevant biological pathways and chemical synthesis workflows.

Core Properties and Significance

The significance of the 4-anilino-6,7-dimethoxyquinazoline core lies in its ability to serve as a high-affinity mimetic of the adenine region of ATP, enabling it to bind to the ATP-binding pocket of tyrosine kinases.[1] This competitive inhibition blocks the autophosphorylation of the kinase, thereby shutting down downstream signaling cascades essential for cancer cell survival and proliferation.[1][2] The 6,7-dimethoxy substitution on the quinazoline ring is a common feature that contributes to the potency and selectivity of these inhibitors.[3]

This intermediate is pivotal in the synthesis of several approved anticancer drugs, including:

-

Gefitinib (Iressa®): Used in the treatment of non-small-cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[4]

-

Erlotinib (Tarceva®): Also an EGFR inhibitor used for NSCLC and pancreatic cancer.[5][6]

-

Lapatinib (Tykerb®): A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), used in the treatment of HER2-positive breast cancer.[1]

Data Presentation

Quantitative Data on API Inhibitory Activity

The following tables summarize the inhibitory activities of APIs synthesized from 4-anilinoquinazoline intermediates against their primary molecular targets and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound/API | Target Kinase | IC50 Value |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 nM[7] |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM[7] |

| Gefitinib | EGFR | 0.4 - 33 nM |

| Erlotinib | EGFR | 2 - 20 nM |

| Lapatinib | EGFR (ErbB1) | 10.8 nM[1] |

| HER2 (ErbB2) | 9.8 nM[1] | |

| Vandetanib | VEGFR2 | 40 nM[2] |

| VEGFR3 | 110 nM[2] | |

| EGFR | 500 nM[2] |

IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity in vitro. Lower values indicate higher potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound/API | Cell Line | Cancer Type | IC50 Value |

| Compound 12q [8] | A549 | Human Lung Cancer | 0.25 ± 0.05 µM |

| MCF-7 | Human Breast Cancer | 0.31 ± 0.04 µM | |

| MKN-45 | Human Gastric Cancer | 0.13 ± 0.02 µM | |

| Compound RB1 [9] | HCT116 | Human Colon Carcinoma | 10.2 µM |

| K562 | Human CML | 11.5 µM | |

| SKBR3 | Human Breast Cancer | 13.5 µM |

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Intermediate

This protocol describes a common method for synthesizing the core intermediate through the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.

Objective: To synthesize N-Aryl-6,7-dimethoxyquinazolin-4-amine derivatives.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib synthesis)

-

Isopropanol (or other suitable solvent like DMF)

-

Potassium Carbonate (optional, as a base)

-

p-Toluenesulfonic acid (optional, as a catalyst)[1]

Procedure:

-

To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in isopropanol, add the appropriately substituted aniline (1.1 to 2.3 equivalents).[1][10]

-

Add a catalytic amount of an acid like p-toluenesulfonic acid or hydrochloric acid, if required, to facilitate the reaction.[1][6]

-

Heat the reaction mixture to reflux (approximately 80-100°C) and stir for a period ranging from 1 to 6 hours.[10][11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.[10]

-

Collect the resulting solid precipitate by filtration.

-

Wash the collected solid with the reaction solvent (isopropanol) and then with a non-polar solvent like n-hexane or diethyl ether to remove impurities.

-

Dry the purified product in a vacuum oven at 40-60°C.[6][10]

Characterization:

-

The structure and purity of the synthesized intermediate are confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS).[9][12]

Protocol 2: Synthesis of Gefitinib from a 4-Chloroquinazoline Intermediate

This protocol details the final step in the synthesis of Gefitinib.

Objective: To synthesize 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Gefitinib).

Precursor Intermediate: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Materials:

-

Precursor Intermediate (1.0 equivalent)

-

3-Chloro-4-fluoroaniline (1.1 - 2.3 equivalents)

-

Isopropanol

Procedure:

-

Suspend the precursor intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, in isopropanol in a reaction flask.

-

Add 3-chloro-4-fluoroaniline to the suspension.

-

Heat the mixture to reflux with stirring for approximately 1-4 hours.[13]

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the precipitate, wash it with isopropanol, and dry it under vacuum to yield Gefitinib.[13]

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General synthesis workflow for 4-anilinoquinazoline-based APIs.

Signaling Pathway Diagrams

The APIs derived from the 4-anilino-6,7-dimethoxyquinazoline intermediate primarily target the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for regulating cell growth, survival, and differentiation.[14][15] Its aberrant activation is a hallmark of many cancers.

Caption: EGFR signaling pathway and the inhibitory action of derived APIs.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[16][17]

Caption: VEGFR signaling pathway and the inhibitory action of derived APIs.

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold remains a highly valuable and versatile intermediate in medicinal chemistry and pharmaceutical development. Its strategic importance is underscored by its central role in the synthesis of multiple FDA-approved tyrosine kinase inhibitors. The straightforward and adaptable synthesis of its derivatives allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of the synthesis and biological context of this intermediate is essential for innovating the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. thieme-connect.de [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

A Technical Guide to the Antifungal and Antibacterial Properties of Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide delves into the core antibacterial and antifungal properties of various chemical derivatives, offering a technical overview for researchers and professionals in the field of drug discovery. We will explore the quantitative antimicrobial data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action, including key signaling pathways.

Quantitative Antimicrobial Activity of Derivatives

The efficacy of novel antimicrobial compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[1][2][3][4] These values are critical for assessing the potency of a compound and guiding further development.[1]

Below are summary tables of the antimicrobial activities of several classes of derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Quinolone Derivatives

| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 4e | Quaternary Quinolone | Escherichia coli | 0.25 | [5] |

| Ciprofloxacin | Fluoroquinolone (Standard) | Escherichia coli | - | [5] |

| - | Quinoxalinone | Staphylococcus aureus | Varied | [6] |

| - | Quinoxalinone | Bacillus cereus | Varied | [6] |

| - | Quinoxalinone | Serratia marcescens | Varied | [6] |

| - | Quinoxalinone | Proteus mirabilis | Varied | [6] |

Table 2: Antimicrobial Activity of Heterocyclic Derivatives

| Compound | Derivative Class | Test Organism | MIC (µM) | Reference |

| Indolototarol | Indole | Staphylococcus aureus | < Parent Compound | [7] |

| (±)-29 | Totarol Analogue | Staphylococcus aureus | 6.25 | [7] |

| (±)-26 | Totarol Analogue | Staphylococcus aureus | 5.5 | [7] |

| Totarol (11) | Diterpenoid (Control) | Staphylococcus aureus | - | [7] |

| Vancomycin | Glycopeptide (Control) | Staphylococcus aureus | - | [7] |

| GK-19 | Synthetic Peptide | Escherichia coli | 3 | [8] |

| GK-19 | Synthetic Peptide | Klebsiella pneumoniae | 5 | [8] |

| GK-19 | Synthetic Peptide | Pseudomonas aeruginosa | 5 | [8] |

| GK-19 | Synthetic Peptide | Enterococcus faecalis | 3 | [8] |

| GK-19 | Synthetic Peptide | MRSA | 5 | [8] |

Table 3: Antifungal Activity of Heterocyclic Derivatives

| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 7a | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Candida albicans | 1.56-100 | [10] |

| 7b | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Aspergillus niger | 1.56-100 | [10] |

| 7i | 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine | Candida albicans | 1.56-100 | [10] |

| 82 | Pyrazole amine with quinoline | Aspergillus fumigatus | 0.98 | [11] |

| 82 | Pyrazole amine with quinoline | Aspergillus spp. | 0.49 | [11] |

| 82 | Pyrazole amine with quinoline | Aspergillus spp. | 0.12 | [11] |

| - | Naphthoquinone | Candida albicans | - | [12] |

| - | Naphthoquinone | Aspergillus niger | - | [12] |

Experimental Protocols

The evaluation of antimicrobial properties of novel derivatives involves a series of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of Derivatives

The synthesis of novel chemical derivatives is the initial and a crucial step. For instance, the synthesis of novel single quaternary quinolone antibacterial agents has been reported.[5] Similarly, the synthesis of heterocyclic analogues of the diterpenoid totarol involves attaching fused heterocycles to an advanced synthetic intermediate.[7] The synthesis of 1,2,4-triazolo [3,4-b][5][7][9] thiadiazine derivatives has also been described.[10] The structures of newly synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, and elemental analysis.[13]

Antimicrobial Susceptibility Testing

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] The broth microdilution method is a commonly used quantitative technique.[2][3]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The test derivative is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the derivative at which no visible growth of the microorganism is observed.[2][3]

The MBC/MFC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[2][3]

Protocol: MBC/MFC Assay

-

Following MIC Determination: After determining the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the derivative that results in a ≥99.9% reduction in the initial inoculum count.[4]

Visualization of Workflows and Pathways

Understanding the experimental workflow and the mechanism of action of antimicrobial derivatives is facilitated by visual diagrams. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC/MFC determination.

Mechanism of Action: Quinolone Inhibition of Bacterial DNA Replication

Caption: Quinolone mechanism of action on bacterial DNA gyrase and topoisomerase IV.

Mechanism of Action: Azole Antifungal Inhibition of Ergosterol Synthesis

Caption: Azole antifungal mechanism via inhibition of ergosterol biosynthesis.

Mechanisms of Antimicrobial Action

The antimicrobial activity of various derivatives stems from their ability to interfere with essential cellular processes in microorganisms.

Antibacterial Mechanisms

-

Inhibition of DNA Synthesis: Quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[5] By inhibiting these enzymes, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.

-

Disruption of Cell Membrane: Some antimicrobial peptides, such as GK-19, exert their bactericidal effect by disrupting the integrity of the microbial cell membrane.[8]

-

Induction of Oxidative Stress: Certain quaternary quinolone derivatives have been shown to inhibit glutathione activity, leading to a massive accumulation of intracellular reactive oxygen species (ROS).[5] This disrupts the antioxidant defense system of the bacteria, resulting in a bactericidal effect.[5]

Antifungal Mechanisms

-

Inhibition of Ergosterol Synthesis: Azole antifungals, a major class of antifungal drugs, inhibit the enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol.[14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[14][15][16]

-

Interaction with Membrane Sterols: Polyene antifungals directly bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[14][15]

-

Inhibition of Macromolecular Synthesis: 5-fluorocytosine acts by inhibiting the synthesis of nucleic acids and proteins in fungal cells.[14][15]

The continued exploration of diverse chemical scaffolds, such as heterocyclic compounds, and the detailed elucidation of their mechanisms of action are paramount in the development of the next generation of antimicrobial agents to combat the growing challenge of drug resistance.[9][13][17]

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. emerypharma.com [emerypharma.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. wjbphs.com [wjbphs.com]

- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 17. Redirecting [linkinghub.elsevier.com]

The Pivotal Role of the Trifluoromethyl Group in the Structure-Activity Relationship of Phenolic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Electronic Properties of Trifluoromethyl-Substituted Phenols

The trifluoromethyl group is a strong electron-withdrawing group, which dramatically influences the properties of the phenolic ring. This substitution enhances the metabolic stability of the molecule by blocking positions susceptible to oxidative metabolism.[1] Furthermore, the lipophilicity of the parent phenol is increased, which can improve its ability to cross cellular membranes.[2] The electron-withdrawing nature of the -CF3 group also lowers the pKa of the phenolic hydroxyl group, increasing its acidity.[3] This alteration in acidity can have significant implications for the molecule's interaction with biological targets.

Structure-Activity Relationship Analysis

The biological activity of trifluoromethyl-substituted compounds is highly dependent on the nature and position of the substituents on the aromatic ring. The following tables summarize the available quantitative data for various trifluoromethyl-containing compounds, including phenols and related scaffolds, against different biological targets.

Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

A study on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed their potent antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for a selection of these compounds are presented in Table 1.

| Compound | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium |

| 1 | H | H | H | H | H | >50 | >50 |

| 6 | OPh | H | H | H | H | 1.56-3.12 | 1.56 |

| 10 | Cl | H | H | H | H | 3.12 | 6.25 |

| 11 | Br | H | H | H | H | 3.12 | 6.25 |

| 13 | CF3 | H | H | H | H | 3.12 | 12.5 |

| 25 | Br | H | CF3 | H | H | 0.78 | 0.78 |

SAR Insights:

-

The unsubstituted parent compound 1 was inactive.

-

The introduction of a phenoxy group at the R1 position (compound 6 ) significantly enhanced antibacterial activity.

-

Halogen substitution (compounds 10 and 11 ) also conferred good activity.

-

The presence of a trifluoromethyl group at the R1 position (compound 13 ) resulted in good activity.

-

Notably, the combination of a bromo group at R1 and a trifluoromethyl group at R3 (compound 25 ) yielded the most potent compound in the series, with sub-micromolar activity against both S. aureus and E. faecium.[3]

Tyrosinase Inhibitory Activity

Trifluoromethyl-containing compounds have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

| Compound | Structure | IC50 (µM) |

| 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 |

| Kojic Acid (Reference) | 11 |

SAR Insights: Compound 1b , a trifluoromethyl-substituted benzothiazole with a resorcinol moiety, exhibited exceptionally potent inhibition of mushroom tyrosinase, being 55-fold more active than the standard inhibitor, kojic acid.[4][5][6] This highlights the potential of the trifluoromethyl group in the design of highly effective tyrosinase inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a therapeutic target for type 2 diabetes and obesity. Trifluoromethyl-containing molecules have been explored as PTP1B inhibitors.

| Compound | Structure | IC50 (µM) |

| Compound 8 | m-phenyl ether analogue with a trifluoromethyl substitution | >10 |

| Compound 5 | m-phenyl ether analogue without trifluoromethyl substitution | 8.1 ± 0.9 |

SAR Insights: In this particular series of non-acyl sulfamate inhibitors, the trifluoromethyl-substituted analogue 8 showed weaker inhibition of MenE, an adenylate-forming enzyme, compared to the unsubstituted analogue 5 .[7] However, other studies have identified potent PTP1B inhibitors containing a difluoromethylene-phosphonate group, suggesting that the nature of the fluorine-containing moiety and its placement are critical for activity.[8]

General Workflow for Structure-Activity Relationship (SAR) Studies

A typical workflow for conducting SAR studies is depicted below. This iterative process involves the design, synthesis, and biological evaluation of a series of compounds to understand how structural modifications affect their activity.

Logical Diagram of QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a compound and its biological activity. The development of a robust QSAR model follows a well-defined process.

Modulation of Signaling Pathways

Trifluoromethyl-substituted phenols, as enzyme inhibitors or receptor modulators, have the potential to interfere with cellular signaling pathways implicated in various diseases. The following diagrams illustrate two key signaling pathways in cancer biology, the HER2 and EGFR pathways, which are often targeted in drug development.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression is linked to aggressive forms of breast cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell growth, differentiation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers.

Experimental Methodologies

PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[9][10][11][12]

Materials and Reagents:

-

Recombinant human PTP1B

-

Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.

-

pNPP (p-nitrophenyl phosphate)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Add 80 µL of PTP1B enzyme solution (e.g., 0.5 µg/mL in assay buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution (e.g., 2 mM in assay buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol outlines a method for measuring the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[1][4][13][14]

Materials and Reagents:

-

Mushroom tyrosinase

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 40 µL of the test compound solution at various concentrations, 80 µL of sodium phosphate buffer, and 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL).

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.

-

After a 10-minute incubation, measure the absorbance at 475 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials and Reagents:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of phenolic compounds. Its strong electron-withdrawing nature and lipophilic character significantly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability and, in many cases, increased potency. The structure-activity relationship of trifluoromethyl-substituted compounds is complex, with the position and nature of other substituents on the aromatic ring playing a crucial role in determining the overall biological effect. While a comprehensive SAR dataset for a homologous series of trifluoromethyl-substituted phenols is yet to be established, the available data strongly support the continued exploration of this chemical space for the development of novel therapeutic agents. The experimental protocols and workflow diagrams provided in this guide offer a framework for the rational design and evaluation of new trifluoromethyl-substituted phenol derivatives.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. 3-(トリフルオロメチル)フェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthesis protocol for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a two-step synthetic pathway commencing with the nitration of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene, followed by reduction to the corresponding aniline, and subsequent conversion to the target phenol via a Sandmeyer-type reaction. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to guide researchers in the successful synthesis of this compound.

Introduction